molecular formula C14H12INO B14234732 N-(4-iodo-2-methylphenyl)benzamide CAS No. 349089-22-1

N-(4-iodo-2-methylphenyl)benzamide

Cat. No.: B14234732
CAS No.: 349089-22-1
M. Wt: 337.15 g/mol
InChI Key: DNJPYUJXYQJJGT-UHFFFAOYSA-N
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Description

N-(4-Iodo-2-methylphenyl)benzamide is a halogenated benzamide derivative characterized by a benzoyl group attached to an aniline ring substituted with an iodine atom at the para position and a methyl group at the ortho position. The iodine substituent introduces steric bulk and electron-withdrawing effects, which may influence molecular conformation, crystallographic packing, and reactivity compared to analogs with smaller halogens (e.g., Br, Cl) or functional groups .

Properties

CAS No.

349089-22-1

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

DNJPYUJXYQJJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)benzamide typically involves the acylation of 4-iodo-2-methylaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)benzamide, while a Suzuki coupling reaction with phenylboronic acid would yield N-(4-phenyl-2-methylphenyl)benzamide.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound for its target. The methyl group can also affect the compound’s lipophilicity and membrane permeability, influencing its distribution and activity within the body.

Comparison with Similar Compounds

Halogenated Derivatives

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) :
    The bromine atom at the para position and nitro group at the ortho position in 4MNB create a planar aniline ring. The dihedral angle between the benzoyl and aniline rings is 85.2°, similar to the iodine analog but with slightly reduced steric hindrance due to bromine’s smaller atomic radius .
  • 2-Methyl-N-(4-methylphenyl)benzamide :
    Substitution with methyl groups (instead of halogens) results in a dihedral angle of 81.44° between the aromatic rings. The absence of a bulky halogen allows closer packing, as evidenced by shorter intermolecular hydrogen bonds (N—H···O = 2.02 Å vs. 2.15 Å in iodinated analogs) .

Hydroxy-Substituted Analogs

  • 2-Hydroxy-N-(4-methylphenyl)benzamide :
    The hydroxyl group at the ortho position facilitates intramolecular hydrogen bonding with the amide oxygen, stabilizing a planar conformation. This contrasts with the iodine-substituted compound, where steric effects dominate, leading to a tilted amide group (59.96° relative to the benzoyl ring) .

Crystallographic and Hydrogen-Bonding Trends

Compound Dihedral Angle (°) N—H···O Bond Length (Å) Crystal Packing
N-(4-Iodo-2-methylphenyl)benzamide* ~81–85 2.10–2.20 Chains along c-axis via N—H···O
4MNB 85.2 2.15 Layered sheets
2-Methyl-N-(4-methylphenyl)benzamide 81.44 2.02 Infinite chains along c-axis
2-Hydroxy-N-(4-methylphenyl)benzamide 72.3 1.98 (intramolecular) Dimer-based packing

*Data inferred from structurally related iodinated analogs.

The iodine atom in this compound likely increases unit cell volume due to its larger van der Waals radius (1.98 Å vs. 1.85 Å for Br), reducing packing efficiency compared to brominated analogs .

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